{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine
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Overview
Description
{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Drug Development: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting neurological disorders.
Biological Probes: It can be used as a probe to study receptor-ligand interactions in biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving an aldehyde, a secondary amine, and formaldehyde.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling of the Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Final Alkylation: The final step involves the alkylation of the amine group with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Mechanism of Action
The mechanism by which {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The pyrazole moiety is known to interact with various biological targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the methylamine group, which may affect its binding affinity and specificity.
1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
1-ethyl-2-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring, which may influence its biological activity.
Uniqueness
The presence of both the ethyl and methyl groups, along with the pyrazole and piperidine rings, makes {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine unique in its class
Properties
IUPAC Name |
1-[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-4-17-7-5-6-11(8-14-2)13(17)12-9-15-16(3)10-12/h9-11,13-14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPEVKUTOENMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1C2=CN(N=C2)C)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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